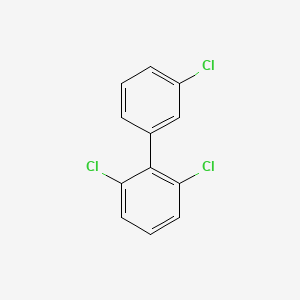

2,3',6-Trichlorobiphényle

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of chlorinated biphenyls, including 2,3',6-trichlorobiphenyl, typically involves the direct chlorination of biphenyl or the coupling of chlorinated benzene derivatives. In the case of 2,3',6-trichlorobiphenyl, the synthesis can be achieved by coupling chlorinated anilines with appropriate chlorobenzene derivatives, as described in the preparation of various chlorinated biphenyls . The synthesis process is carefully controlled to achieve the desired substitution pattern and to ensure high purity of the final product.

Molecular Structure Analysis

The molecular structure of 2,3',6-trichlorobiphenyl can be determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. The two phenyl rings in the biphenyl structure are typically not coplanar, and the degree of twist can be influenced by the positions of the chlorine substituents. For instance, X-ray analysis of 2,3,3'-trichlorobiphenyl, a closely related compound, shows that the two phenyl rings are at an angle of 52°, indicating that the chlorine atoms influence the overall conformation of the molecule .

Chemical Reactions Analysis

Chlorinated biphenyls, including 2,3',6-trichlorobiphenyl, can undergo various chemical reactions, such as dechlorination under certain conditions. For example, photolysis of chlorobiphenyls in alkaline and neutral alcoholic solutions can lead to dechlorination, with the reactivity and selectivity towards dechlorination being influenced by steric and electronic effects . The dechlorination process is an important consideration for the environmental degradation and remediation of PCBs.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3',6-trichlorobiphenyl are determined by its molecular structure and the presence of chlorine atoms. These properties include solubility, melting point, boiling point, and vapor pressure, which are critical for understanding the environmental behavior of PCBs. The presence of chlorine atoms also imparts certain chemical characteristics, such as increased stability and resistance to biodegradation. The magnetic behavior of chlorinated biphenyls can also be studied, as demonstrated by the magnetic susceptibility measurements of a related compound, which revealed weak antiferromagnetic interactions at low temperatures .

Applications De Recherche Scientifique

Structure chimique et propriétés

“2,3',6-Trichlorobiphényle” est un trichlorobiphényle qui est le 1,2,4-trichlorobenzène dans lequel l'hydrogène en position 3 a été remplacé par un groupe phényle . Il a la formule moléculaire C12H7Cl3 et une masse moléculaire de 257.543 . Le nom IUPAC de ce composé est 2,3,6-trichloro-1,1’-biphényle .

Rôle en tant que polluant organique persistant

“this compound” est classé comme un polluant organique persistant . Ce sont des contaminants environnementaux qui sont résistants à la dégradation environnementale par des processus photolytiques, biologiques ou chimiques. Ils peuvent avoir un impact significatif sur la santé et l'environnement, car ils persistent dans l'environnement, se bioaccumulent dans les tissus animaux et se bioamplifient dans les chaînes alimentaires .

Disrupteur endocrinien

Ce composé est également connu pour agir comme un perturbateur endocrinien . Les perturbateurs endocriniens sont des composés qui peuvent perturber les fonctions du système endocrinien (hormonal) .

Utilisation en recherche

“this compound” est utilisé dans la recherche scientifique pour étudier ses effets et son comportement dans l'environnement et les organismes. Par exemple, il a été utilisé dans des études portant sur la transformation de dérivés hydroxylés de dichlorobiphényles et de trichlorobiphényles .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2,3’,6-Trichlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1 . It also mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 2,3’,6-Trichlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .

Propriétés

IUPAC Name |

1,3-dichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOFJPFYTCHPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074143 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38444-76-7 | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',6-Trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',6-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K29N6Z59BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

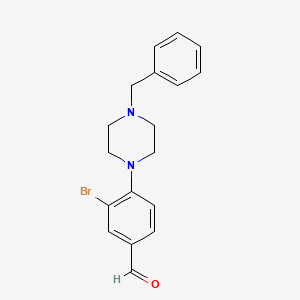

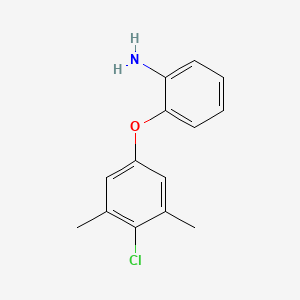

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

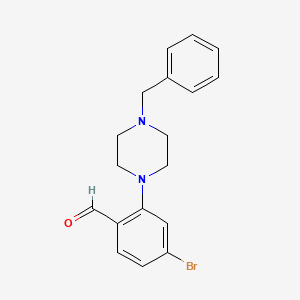

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)

![3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1345055.png)

![1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1345058.png)

![4-[(4-Methyl-2-nitrophenyl)azo]-morpholine](/img/structure/B1345062.png)

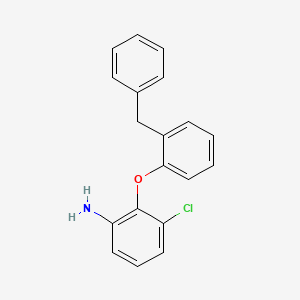

![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)